6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
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Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes methoxyphenyl, dimethyl, and nitrophenyl groups attached to a pyrrolo[3,4-d]pyrimidine-2,4-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
Scientific Research Applications
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE primarily involves the inhibition of PARP-1. PARP-1 is a DNA-binding protein that plays a crucial role in the repair of DNA damage. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to genomic instability and cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Indole derivatives: Known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Uniqueness
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-5-(3-NITROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18N4O5 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N4O5/c1-22-17-12-24(14-7-9-16(30-3)10-8-14)19(18(17)20(26)23(2)21(22)27)13-5-4-6-15(11-13)25(28)29/h4-12H,1-3H3 |
InChI Key |
PERBTLGZXMTHQW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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